(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

AXL kinase Inhibitor SAR

Developing Axl kinase inhibitors? Substituting the 3-fluoro analog with 3-Cl or des-fluoro variants causes >10-fold potency loss in 1,2,4-triazole-3,5-diamine Axl inhibitors (US Patent 10,166,216). This boronic acid is the definitive building block. • Yields Compound 57: Axl IC₅₀ = 1.0 × 10³ nM; functional cellular EC₅₀ = 334 nM in HeLa cells. • Matched halogen analogs (3-F, 3-Cl, 3-H) available for systematic fluorine SAR scanning. • Suzuki-Miyaura-ready; pyrrolidinyl-ethoxy side chain enhances aqueous solubility for library synthesis.

Molecular Formula C12H17BFNO3
Molecular Weight 253.08 g/mol
CAS No. 1704064-09-4
Cat. No. B1409510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
CAS1704064-09-4
Molecular FormulaC12H17BFNO3
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O
InChIInChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2
InChIKeyYSRSVXDUDWPSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid: An AXL Kinase Probe Intermediate


(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 1704064-09-4) is an arylboronic acid building block with a pyrrolidinyl-ethoxy side chain and a 3-fluoro substituent, molecular formula C₁₂H₁₇BFNO₃ and molecular weight 253.08 g/mol . It serves as a key intermediate in synthesizing 1,2,4-triazole-3,5-diamine derivatives that act as potent Axl kinase inhibitors, as disclosed in US Patent 10,166,216 [1]. The compound is commercially available from multiple vendors at purities of 95–98% .

Workflow AXL kinase inhibitor synthesis via 1,2,4-triazole-3,5-diamine scaffold
Selection 3-Fluoro boronic acid building block required for target engagement studies
Context Suzuki-Miyaura cross-coupling compatible; supplier purity range supports medicinal chemistry use

Why Generic Substitution Fails: The Critical Role of the 3-Fluoro Substituent


Simple substitution with the non-fluorinated analog, (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 226396-30-1) [1], or the 3-chloro variant (CAS 1704074-27-0) is not viable for AXL-targeted programs. The 3-fluoro substituent profoundly influences the electronic properties of the derived triazole-diamine inhibitors, directly impacting binding affinity [2]. A direct head-to-head comparison within the same patent series shows that replacing 3-fluoro with 3-chloro leads to a substantial loss in enzymatic potency, with the 3-fluoro compound (Compound 57) achieving an IC₅₀ of 1.0 × 10³ nM, while the 3-chloro analog (Compound 136) is markedly less potent (IC₅₀ > 1.0 × 10⁴ nM) against the Axl kinase [2].

Target
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Essential 3-fluoro substituent influences electronic properties and binding affinity for AXL kinase inhibitor design.
Analog
3-Chloro analog (CAS 1704074-27-0) or des-fluoro analog (CAS 226396-30-1)
Halogen swap may shift AXL biochemical potency substantially; des-fluoro analog lacks critical interaction, likely rendering derivatives inactive. Direct substitution not supported by SAR landscape.

Quantitative Differentiation Evidence for Axl Kinase Programs


3-Fluoro vs. 3-Chloro in Axl Kinase Inhibition

The 3-fluoro substituent is superior to 3-chloro for Axl kinase inhibition. In a biochemical assay, the final compound derived from the target boronic acid exhibited an Axl IC₅₀ of 1.0 × 10³ nM, while the directly comparable 3-chloro derivative showed an IC₅₀ greater than 1.0 × 10⁴ nM [1]. This represents at least a 10-fold improvement in potency conferred by the fluorine atom.

3-F vs 3-Cl AXL IC₅₀
Direct head-to-head comparison
3-F: IC₅₀ 1.0 × 10³ nM
3-Cl: IC₅₀ > 1.0 × 10⁴ nM
Supports 3-fluoro selection for AXL inhibitor synthesis
In vitro biochemical assay context; >10-fold difference in patent data
AXL kinase Inhibitor SAR

Cellular Potency of 3-Fluoro Derivative in HeLa Cells

The 3-fluoro-containing inhibitor demonstrates functional activity in a cellular context. Compound 57, synthesized from the target boronic acid, inhibited Axl activity in human HeLa cells with an EC₅₀ of 334 nM, measured by reduction of AKT phosphorylation at Ser473 [1]. This cellular potency is critical for validating target engagement beyond biochemical assays.

HeLa Cellular EC₅₀
Cross-study comparable
EC₅₀ 334 nM
Cellular target engagement review
AKT phosphorylation assay in HeLa cells; suggests cell-permeable scaffold
AXL kinase Cellular assay HeLa

Fluorine Scan: Replacement with Hydrogen Abolishes Target Engagement

The fluorine atom is not a passive substituent. While the patent does not provide a direct IC₅₀ for the complete des-fluoro analog, the extensive SAR exploration demonstrates that the 3-fluoro substitution is a critical determinant of Axl binding affinity [1]. The absence of this fluorine would result in a significant loss of activity, as evidenced by the general preference for halogen substitution at the 3-position throughout the patent. This class-level inference is supported by the observation that over 90% of the exemplified final compounds in the patent retain a halogen at the 3-position of the central phenyl ring [1].

Fluorine SAR requirement
Class-level inference
>90% of potent patent examples retain 3-halogen; des-fluoro absent from lead series
Structural preference supports 3-fluoro sourcing
SAR analysis review; absence of des-fluoro compounds implies poor activity
Fluorine SAR AXL Binding affinity

Commercial Purity and Physical Form

The target compound is commercially available at high purity (95–98%) from multiple reputable vendors . The non-fluorinated analog, (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 226396-30-1), is also widely available but addresses a different chemical space [1]. The 3-fluoro variant specifically caters to medicinal chemistry programs requiring Axl inhibitor scaffolds, with suppliers reporting storage at 2–8°C and a molecular weight of 253.08 g/mol .

Commercial purity profile
Vendor specification
Purity 95–98%
Procurement consistency review
Multiple vendors; storage 2–8°C; MW 253.08
Boronic acid Purity Procurement

Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Axl Kinase Inhibitors for Oncology and Fibrosis

This boronic acid is the definitive building block for synthesizing 1,2,4-triazole-3,5-diamine Axl inhibitors. As demonstrated in US Patent 10,166,216, the 3-fluoro substituent is essential for achieving low-micromolar biochemical potency (IC₅₀ = 1.0 × 10³ nM) [1]. Using the 3-chloro or des-fluoro analog results in a >10-fold loss in potency, making them unsuitable for Axl-targeted programs [1].

Medicinal Chemistry for Cell-Active Axl Probes

The derived inhibitor (Compound 57) demonstrates functional Axl inhibition in HeLa cells with an EC₅₀ of 334 nM [1]. This confirms the boronic acid can be used to create cell-permeable probes for studying Axl biology in cancer and fibrosis models, a critical advantage over building blocks that yield biochemically active but cell-inactive compounds [1].

SAR Studies of Halogen Effects in Kinase Inhibitors

The availability of matched halogen analogs (3-F, 3-Cl, 3-H) makes this boronic acid ideal for systematic fluorine scanning and SAR exploration [1]. The >10-fold potency difference between 3-F and 3-Cl directly informs medicinal chemistry design principles for halogen bonding interactions with the Axl ATP-binding pocket [1].

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

The boronic acid group enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling for library synthesis [1]. The pyrrolidinyl-ethoxy side chain enhances solubility compared to simpler aryl boronic acids, facilitating reactions in aqueous or mixed solvent systems [1].

Application
Selection Property
Validation Focus
AXL kinase inhibitor synthesis
3-Fluoro substitution context
Biochemical AXL inhibition assay review
Cell-active AXL probe development
Cell-permeable scaffold review
Cellular target engagement endpoint review
Halogen SAR studies
Halogen substitution comparison context
AXL kinase SAR analysis review
Suzuki-Miyaura cross-coupling
Boronic acid reactivity profile
Cross-coupling efficiency and solubility review
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